2-Hydroxypentanedial
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Overview
Description
2-Hydroxypentanedial is an organic compound with the molecular formula C5H8O3 It is a dialdehyde with a hydroxyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypentanedial can be synthesized through several methods. One common approach involves the oxidation of 2-hydroxy-1,5-pentanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic oxidation of 2-hydroxy-1,5-pentanediol. This process often employs metal catalysts such as platinum or palladium supported on carbon. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypentanedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-hydroxypentanoic acid.
Reduction: Reduction of this compound can yield 2-hydroxy-1,5-pentanediol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, and chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for reduction reactions.
Nucleophiles: Alcohols, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxypentanoic acid
Reduction: 2-Hydroxy-1,5-pentanediol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydroxypentanedial has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of polymers and other advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Hydroxypentanedial involves its ability to undergo various chemical transformations. Its hydroxyl and aldehyde groups make it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic addition, oxidation-reduction, and condensation reactions, making it valuable for constructing complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,5-pentanediol: A related compound with two hydroxyl groups instead of aldehyde groups.
2-Hydroxypentanoic acid: The oxidized form of 2-Hydroxypentanedial.
2-Hydroxy-2-methylpropiophenone: Another hydroxyl-containing compound with different structural features.
Uniqueness
This compound is unique due to its combination of hydroxyl and aldehyde functional groups, which provide distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-hydroxypentanedial |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-1-2-5(8)4-7/h3-5,8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKVEJNIUWLVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600007 |
Source
|
Record name | 2-Hydroxypentanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156443-94-6 |
Source
|
Record name | 2-Hydroxypentanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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